Ukrain
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Overview
Description
Preparation Methods
Ukrain is synthesized by conjugating thiophosphoric acid with chelidonine, an alkaloid extracted from Chelidonium majus L. . The synthetic route involves the reaction of thiophosphoric acid with chelidonine under controlled conditions to form the final compound . Industrial production methods typically involve the extraction of chelidonine from the plant, followed by its chemical modification to produce this compound .
Chemical Reactions Analysis
Ukrain undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ukrain involves the induction of apoptosis, or programmed cell death, in cancer cells . This process is mediated through the mitochondrial death pathway, leading to the activation of caspases and the depolarization of the mitochondrial membrane potential . The compound’s proapoptotic activity is primarily attributed to the alkaloids derived from Chelidonium majus L., including chelidonine .
Comparison with Similar Compounds
Ukrain is unique in its selective cytotoxicity towards cancer cells and its immunomodulatory properties . Similar compounds include other alkaloid-based anticancer agents such as sanguinarine and chelerythrine, which also exhibit proapoptotic activity . this compound’s combination of thiophosphoric acid with chelidonine sets it apart from these compounds, providing a distinct mechanism of action and therapeutic profile .
Properties
CAS No. |
138069-52-0 |
---|---|
Molecular Formula |
C66H73N6O16PS+2 |
Molecular Weight |
1269.4 g/mol |
IUPAC Name |
(1S,12S,13R)-24-[2-[bis[2-[(1S,12S,13R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydroxide |
InChI |
InChI=1S/C66H72N6O15PS.H2O/c1-70(25-43-37(4-7-49-64(43)85-31-76-49)58-46(73)16-34-19-52-55(82-28-79-52)22-40(34)61(58)70)13-10-67-88(89,68-11-14-71(2)26-44-38(5-8-50-65(44)86-32-77-50)59-47(74)17-35-20-53-56(83-29-80-53)23-41(35)62(59)71)69-12-15-72(3)27-45-39(6-9-51-66(45)87-33-78-51)60-48(75)18-36-21-54-57(84-30-81-54)24-42(36)63(60)72;/h4-9,19-24,46-48,58-63,73-75H,10-18,25-33H2,1-3H3,(H3,67,68,69,89);1H2/q+3;/p-1/t46-,47-,48-,58-,59-,60-,61+,62+,63+,70?,71?,72?,88?;/m0./s1 |
InChI Key |
FPORNMFLKJTCFO-NUTJPVJSSA-M |
SMILES |
C[N+]1(CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)C1C7C2=CC3=C(C=C2CC1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)C2C1C1=CC3=C(C=C1CC2O)OCO3)C.[OH-].[OH-].[OH-] |
Isomeric SMILES |
C[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)[C@@H]1[C@H]7C2=CC3=C(C=C2C[C@@H]1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]2[C@H]1C1=CC3=C(C=C1C[C@@H]2O)OCO3)C.[OH-] |
Canonical SMILES |
C[N+]1(CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)C1C7C2=CC3=C(C=C2CC1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)C2C1C1=CC3=C(C=C1CC2O)OCO3)C.[OH-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 631570 NSC-631570 NSC631570 ukrain ukrain compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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